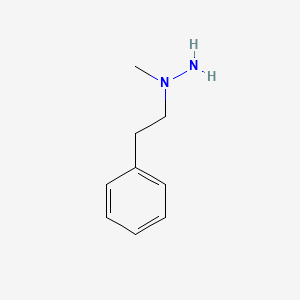![molecular formula C12H11N5 B8666678 8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine CAS No. 88114-37-8](/img/structure/B8666678.png)
8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxamide with methyl iodide under basic conditions to introduce the methyl group at the 8-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit viral replication .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolothiadiazine: Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Triazolopyridine: Exhibits similar enzyme inhibitory activities and is used in drug design.
Uniqueness: 8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine stands out due to its specific substitution pattern, which enhances its binding affinity to molecular targets like CDK2. This unique structure also contributes to its broad-spectrum bioactivity, making it a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
88114-37-8 |
|---|---|
Fórmula molecular |
C12H11N5 |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
8-methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C12H11N5/c1-8-10(9-5-3-2-4-6-9)16-12(13)17-11(8)14-7-15-17/h2-7H,1H3,(H2,13,16) |
Clave InChI |
MWNNHKGZHXXXMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


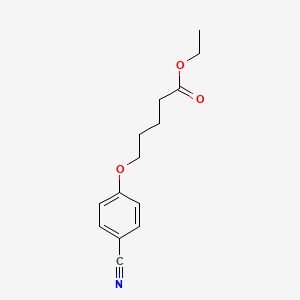
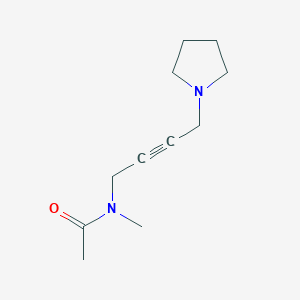
![3-{[(Diphenylmethyl)carbamoyl]amino}propane-1-sulfonic acid](/img/structure/B8666623.png)
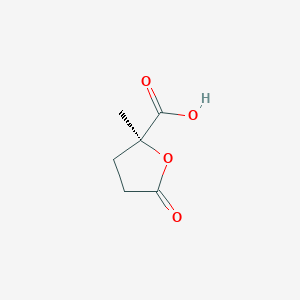
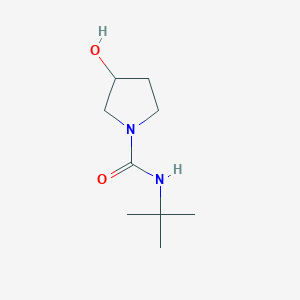
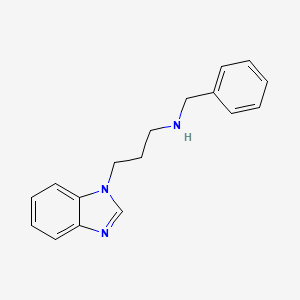
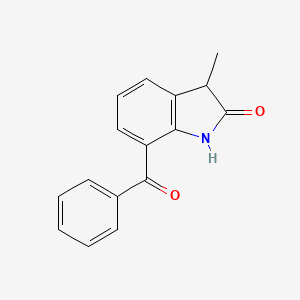

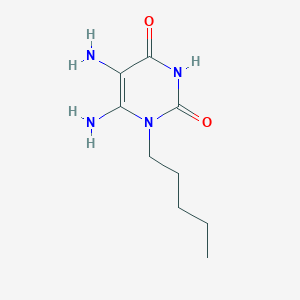
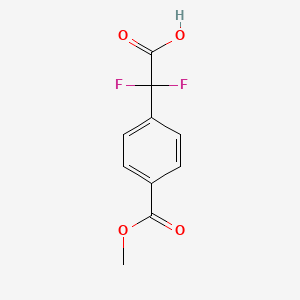
![2-amino-N-[2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B8666665.png)
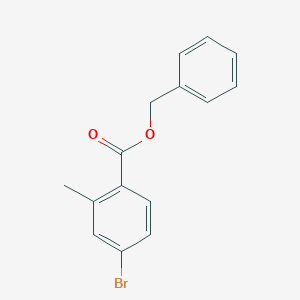
![6-Amino-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B8666686.png)
